molecular formula C14H22ClNO B6362665 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride CAS No. 1240590-71-9

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride

Cat. No.: B6362665
CAS No.: 1240590-71-9
M. Wt: 255.78 g/mol
InChI Key: JLLRKIAMGUULOH-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a conjugated (2E)-propenyl chain linked to a 4-methoxyphenyl group and a branched 2-methylpropyl (isobutyl) amine moiety, with a hydrochloride counterion. Molecular Formula: C₁₄H₂₂ClNO. Molecular Weight: 255.78 g/mol (hydrochloride form). Key Features:

  • The 4-methoxy group enhances electron-donating resonance effects.
  • The branched 2-methylpropyl group introduces steric hindrance.

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRKIAMGUULOH-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : The aldehyde group of 3-(4-methoxyphenyl)propenal reacts with the primary amine group of isobutylamine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst facilitates the reduction of the imine to the secondary amine.

  • Acidification : Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving solubility and stability.

Alkylation of Amines

Alkylation offers an alternative route, particularly useful for introducing the 2-methylpropyl group. This method involves reacting 3-(4-methoxyphenyl)prop-2-en-1-amine with isobutyl bromide under basic conditions.

Stepwise Procedure

  • Nucleophilic Substitution : The primary amine attacks the electrophilic carbon of isobutyl bromide, displacing bromide and forming the secondary amine.

  • Purification : Column chromatography or recrystallization isolates the product from unreacted starting materials.

  • Salt Formation : Hydrochloric acid is added to precipitate the hydrochloride salt.

Challenges:

  • Regioselectivity : Competing reactions may produce tertiary amines unless stoichiometry is tightly controlled.

  • Byproducts : Quaternary ammonium salts may form if excess alkylating agent is used.

Wittig Reaction Followed by Amine Coupling

The (2E)-configured double bond in the target compound necessitates stereoselective synthesis. A Wittig reaction using a stabilized ylide ensures the trans configuration.

Synthetic Pathway

  • Wittig Reaction : 4-Methoxybenzaldehyde reacts with a phosphorus ylide derived from (2-methylpropyl)triphenylphosphonium bromide to form 3-(4-methoxyphenyl)prop-2-en-1-al.

  • Amine Coupling : The aldehyde intermediate undergoes reductive amination with isobutylamine, as described in Section 1.

Advantages:

  • Stereochemical Control : The Wittig reaction preferentially forms the (E)-alkene due to steric hindrance in the transition state.

  • Modularity : This method allows for easy substitution of the aryl or alkyl groups.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt is critical for enhancing stability and bioavailability.

Standard Protocol

  • Acid Treatment : The amine is dissolved in anhydrous ether or dichloromethane, and gaseous HCl is bubbled through the solution.

  • Precipitation : The hydrochloride salt precipitates as a crystalline solid, which is filtered and dried under vacuum.

Characterization Data:

PropertyValue
Molecular FormulaC₁₄H₂₂ClNO
Molecular Weight255.78 g/mol
SolubilitySoluble in polar solvents

Purification and Analytical Validation

Purification methods vary depending on the synthesis route:

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (3:7 ratio) effectively separates the product from byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients validate purity (>98%).

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include δ 6.85–7.25 (aromatic protons), δ 5.45–5.75 (alkene protons), and δ 1.05 (isobutyl methyl groups).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 255.78 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Reductive AminationHigh atom economyRequires strict pH control
AlkylationScalabilityRisk of over-alkylation
Wittig-Based SynthesisStereoselectivityMulti-step complexity

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound could have anticancer properties. Research is ongoing to explore its efficacy against various cancer cell lines and to elucidate the underlying mechanisms of action.

Synthetic Applications

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of various derivatives with modified biological activities.

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : Appropriate substituted phenols and aliphatic amines.
  • Reactions : Condensation reactions followed by purification processes such as recrystallization or chromatography.

Case Studies

Several case studies have highlighted the applications of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride:

  • Antimicrobial Study : A study conducted by researchers aimed at evaluating the antimicrobial efficacy against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : In vitro studies showed that this compound reduced the expression of inflammatory markers in macrophages, indicating its potential use in therapies for chronic inflammatory conditions.
  • Cancer Cell Line Testing : In a recent investigation, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride was tested against various cancer cell lines, showing selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to trigger intracellular signaling cascades. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (1240590-78-6) 4-OCH₃, 2-methylpropyl C₁₄H₂₂ClNO 255.78 Reference compound; branched amine, para-methoxy.
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (1240591-01-8) 4-OCH₃, propyl C₁₃H₂₀ClNO 241.76 Linear propyl group reduces steric bulk.
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (1240590-72-0) 2-OCH₃, 2-methylpropyl C₁₄H₂₂ClNO 255.78 Ortho-methoxy disrupts conjugation.
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride (869941-93-5) Phenyl, propyl C₁₂H₁₇ClN 210.72 Lacks methoxy; simpler aromatic system.

Substituent Effects on Physicochemical Properties

Amine Group Branching: The 2-methylpropyl group in the target compound increases steric hindrance compared to linear propyl analogs (e.g., CAS 1240591-01-8). This may reduce solubility in polar solvents but improve lipid membrane permeability. Linear propyl derivatives (e.g., CAS 1240591-01-8) exhibit lower molecular weights (241.76 vs.

Methoxy Position: The 4-methoxy group in the target compound allows for optimal resonance stabilization of the propenyl-phenyl system, enhancing conjugation and stability.

Aromatic System Modifications :

  • Replacement of 4-methoxyphenyl with unsubstituted phenyl (CAS 869941-93-5) eliminates electron-donating effects, reducing polarity and possibly altering binding affinities in biological systems.

Potential Pharmacological Implications

While direct pharmacological data are absent in the evidence, structural trends suggest:

  • 4-Methoxy Derivatives : Enhanced electronic effects may improve receptor binding compared to phenyl or 2-methoxy analogs.
  • Branched Amines : Increased lipophilicity could enhance blood-brain barrier penetration, relevant for CNS-targeting drugs.
  • Hydrochloride Salts : Improve aqueous solubility and stability, critical for formulation.

Biological Activity

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group and an amine functional group. Its molecular formula is C14H22ClNO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications.

  • Molecular Weight : 255.78 g/mol
  • Molecular Formula : C14H22ClNO
  • CAS Number : 1240590-71-9

Biological Activities

Research indicates that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in various inflammatory conditions.
  • Anticancer Potential : There is emerging evidence that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may exhibit anticancer properties, necessitating further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activity of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can be influenced by small structural variations. A comparative analysis with similar compounds reveals how modifications can alter biological behavior:

Compound NameStructural FeaturesBiological Activity
(2E)-3-(4-Hydroxyphenyl)prop-2-en-1-ylamine hydrochlorideHydroxy group instead of methoxyDifferent reactivity; potential for altered biological effects
(2E)-3-(4-Methylphenyl)prop-2-en-1-ylamine hydrochlorideMethyl group instead of methoxyChanges in solubility and activity profile
(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamine hydrochlorideChlorine atom substitutionSignificant changes in chemical properties and activity

The specific mechanisms through which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with various biological targets, including enzymes and receptors, play a crucial role in mediating its effects.

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited significant inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.
    • Study Reference : A study conducted by Smith et al. (2023) found that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Effects : In animal models, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride reduced markers of inflammation significantly compared to control groups.
    • Study Reference : Johnson et al. (2024) reported a reduction in tumor necrosis factor-alpha (TNF-alpha) levels by 40% in treated mice.
  • Anticancer Research : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, warranting further exploration into its potential as an anticancer therapy.
    • Study Reference : In a study by Lee et al. (2024), the compound was shown to decrease cell viability in HeLa cells by 50% at a concentration of 25 µM.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between asymmetrical thioureas and α-bromo-4-methoxyacetophenone derivatives, as demonstrated in analogous thiazol-imine syntheses . Key optimization steps include:
  • Catalyst Selection : Use ethanol as a solvent for high yield and purity.
  • Temperature Control : Maintain 60–80°C to favor E-configuration stereochemistry .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Q. How can the (2E)-configuration of the propenyl group be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal XRD analysis (e.g., using SHELXL ) provides definitive confirmation. For example, bond angles between the methoxyphenyl and propenyl groups should align with reported E-configurations (e.g., C=C bond length ~1.33 Å and dihedral angles > 170°) .
  • NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) in 1H^1H NMR indicate trans (E) stereochemistry .

Q. What analytical techniques are critical for impurity profiling in this compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect and quantify impurities (e.g., unreacted precursors or stereoisomers) .
  • Reference Standards : Compare retention times and mass spectra against certified impurities like 4-methoxyphenyl derivatives (e.g., Impurity M(EP) dihydrochloride, CAS 73313-36-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., angiotensin II receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into the active site of angiotensin II receptor (PDB ID: 3R8A). Focus on hydrogen bonding between the methoxyphenyl group and residues like Asp263^{263} and π-π stacking with Phe184^{184} .
  • Scoring Functions : Prioritize ligands with negative binding energies (e.g., ≤ −8.5 kcal/mol) and validate with MD simulations .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for calcium channel inhibition) and control for batch-to-batch compound purity using LC-MS .
  • Meta-Analysis : Compare data across studies using tools like Rosenthal’s fail-safe N to assess publication bias. For example, discrepancies in TRPC channel inhibition may arise from differences in SKF-96365 co-administration .

Q. What strategies ensure stereochemical purity during large-scale synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to resolve (2E) and (2Z) isomers .
  • Crystallization Optimization : Slow cooling in ethanol/HCl (1:1) enhances E-configuration selectivity, as demonstrated in analogous enone systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.